N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials may include 4,6-difluoro-1,3-benzothiazole, 2,5-dioxopyrrolidine, and 3-pyridinemethanol. The synthesis may involve:
Formation of the benzothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dioxopyrrolidinyl group: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.
Attachment of the pyridinylmethyl group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential as a therapeutic agent. Benzothiazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound may be investigated for its potential use in drug development. It may exhibit activity against specific targets such as enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide would depend on its specific biological activity. Generally, benzothiazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A core structure in many biologically active compounds.
Fluorobenzothiazole: Similar to the compound but with different substitution patterns.
Pyridinylbenzamide: Another class of compounds with potential biological activity.
Uniqueness
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other benzothiazole derivatives. The presence of fluorine atoms and the pyridinylmethyl group may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N4O3S/c25-16-10-18(26)22-19(11-16)34-24(28-22)29(13-14-3-2-8-27-12-14)23(33)15-4-1-5-17(9-15)30-20(31)6-7-21(30)32/h1-5,8-12H,6-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUQSNXYRZFOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=C(C=C5S4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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